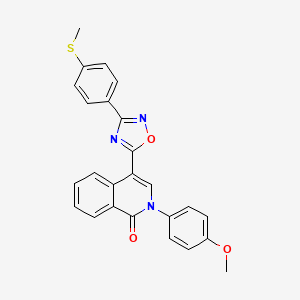

![molecular formula C13H16BrClFNO2 B2924324 3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride CAS No. 2287273-20-3](/img/structure/B2924324.png)

3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

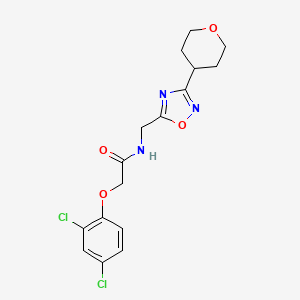

This compound is a derivative of piperidine-4-carboxylic acid . It contains a piperidine ring, which is a heterocyclic organic compound, and a carboxylic acid group. The piperidine ring is substituted at the 3-position with a (4-bromo-2-fluorophenyl)methyl group .

Synthesis Analysis

The synthesis of this compound could involve the alkylation of a phthalazine ring nitrogen in the presence of an acetic acid moiety . This process eliminates the need for protecting the carboxylic acid group, which was necessary in previous methods .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a carboxylic acid group, and a (4-bromo-2-fluorophenyl)methyl group . The exact molecular weight and structure would depend on the specific synthesis process and any potential impurities.Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its functional groups. The presence of the carboxylic acid group could allow for reactions such as esterification or amide formation. The bromo and fluoro substituents on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and purity. For example, a compound with a similar structure, Methyl 4-bromo-2-fluoropyridine-3-carboxylate, is a liquid at room temperature with a density of 1.640 g/mL at 25 °C .Scientific Research Applications

Benzylic Modification

The benzylic position of EN300-6745292 is a prime site for chemical reactions due to its enhanced reactivity. This position can undergo various transformations, including free radical bromination, nucleophilic substitution, and oxidation. These modifications can lead to the synthesis of new compounds with potential applications in medicinal chemistry and material science .

Organometallic Reactions

EN300-6745292 can participate in organometallic reactions, such as Suzuki coupling, which is widely used in the synthesis of complex organic molecules. This reaction is particularly valuable in the pharmaceutical industry for constructing carbon-carbon bonds in drug molecules .

Protodeboronation

The compound can be used in protodeboronation reactions, which are critical in organic synthesis. Protodeboronation of EN300-6745292 could lead to the development of new synthetic methodologies, expanding the toolbox for chemists to create novel molecules .

Synthesis of Liquid Crystalline Materials

EN300-6745292 has potential applications in the synthesis of novel liquid crystalline materials. These materials have significant importance in the development of advanced display technologies and other electronic devices .

Neurotransmitter Antagonism

The compound may serve as a precursor for the synthesis of molecules that act as neurotransmitter receptor antagonists. This application is particularly relevant in the development of new treatments for neurological disorders .

Leukotriene Receptor Agonism

Another potential application is the synthesis of o-phenylphenols, which can act as potent leukotriene B4 receptor agonists. These compounds have therapeutic potential in treating inflammatory diseases .

properties

IUPAC Name |

3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrFNO2.ClH/c14-10-3-2-9(11(15)6-10)7-13(12(17)18)4-1-5-16-8-13;/h2-3,6,16H,1,4-5,7-8H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPXINZEUHJNMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CC2=C(C=C(C=C2)Br)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-cyclohexylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2924244.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2924245.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2924249.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2924251.png)

![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2924253.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2924255.png)

![4-[(4-Fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine](/img/structure/B2924257.png)

![methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2924258.png)

![N-[3-(trifluoromethyl)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2924261.png)